2-hydroxy-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety linked to a hydroxy-substituted aromatic ring
Preparation Methods
The synthesis of 2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxy-4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial properties and is investigated for its potential use as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on the metal surface, preventing oxidation and degradation .
Comparison with Similar Compounds
2-hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]benzohydrazide can be compared with other similar compounds such as:
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: This compound has a methoxy group instead of a hydroxy group, which affects its chemical reactivity and applications.
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound has additional hydroxy and methoxy groups, which can enhance its biological activity and metal chelating properties.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-7-11(14(19)8-10)9-16-17-15(20)12-4-2-3-5-13(12)18/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
RAOZYDUHKYMJTL-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
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